
2-cyano-N-pyrazin-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-pyrazin-2-ylacetamide is a chemical compound with the molecular formula C7H6N4O . It is an organic compound that is a derivative of cyanoacetamide .
Synthesis Analysis
The synthesis of cyanoacetamides, which includes this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . A novel protocol has been constructed for the synthesis of four types of pyridin-2-ones via solvent-free cascade reactions of 2-cyanoacetamides .Chemical Reactions Analysis
Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH. These chemical properties have been used to design different heterocyclic moieties with different ring sizes .Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, including compounds related to 2-cyano-N-pyrazin-2-ylacetamide, are synthesized through various methods involving condensation and cyclization reactions. These derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The synthesis of these heterocycles provides valuable strategies for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Inhibition of Cytochrome P450 Isoforms
Cytochrome P450 (CYP) enzymes metabolize a structurally diverse number of drugs, and the selectivity of chemical inhibitors for specific CYP isoforms is crucial in deciphering the involvement of specific isoforms in drug metabolism. The study of chemical inhibitors, including pyrazine derivatives, plays a critical role in understanding drug-drug interactions and predicting potential metabolic pathways (Khojasteh et al., 2011).
Antimicrobial and Antituberculous Applications
Pyrazinamide, a drug used in tuberculosis treatment, and its precursors like 2-cyanopyrazine, highlight the antimicrobial applications of pyrazine derivatives. These compounds demonstrate how modifications in the pyrazine core can lead to significant therapeutic agents against infectious diseases (Yuguo, 2010).
Pharmacological Properties of Pyrazine Derivatives
Pyrazine derivatives have been recognized for their diverse pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities. The exploration of these derivatives in drug design and development is a promising area of research, indicating the potential for novel therapeutic agents (Ferreira & Kaiser, 2012).
Neuroprotective and Therapeutic Targets for Neurodegenerative Disorders
Pyrazoline derivatives are being studied for their neuroprotective properties and potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The exploration of pyrazolines in this context demonstrates their significance as heteroaromatic scaffolds with versatile biological functions, offering insights into the design of new drugs for treating neurodegenerative disorders (Ahsan et al., 2022).
Future Directions
While specific future directions for 2-cyano-N-pyrazin-2-ylacetamide are not mentioned in the literature, there is a general trend towards the development of targeted therapies that selectively bind and act through molecules expressed by cancer cells . Additionally, advancements in controlled drug delivery systems are being made, which could potentially be applied to compounds like this compound .
Properties
IUPAC Name |
2-cyano-N-pyrazin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-2-1-7(12)11-6-5-9-3-4-10-6/h3-5H,1H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFFHAQEZXWDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2545115.png)
![N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2545116.png)
![ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2545117.png)


![1-(4-Bromophenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2545120.png)
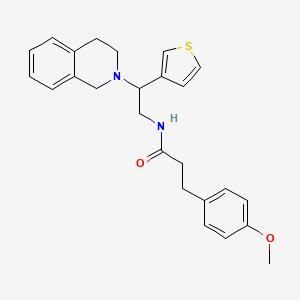
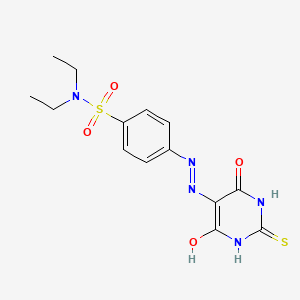
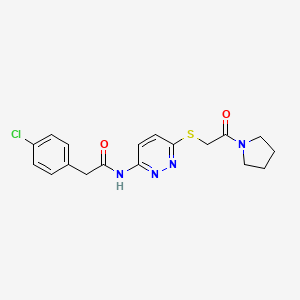
![1-[4-[4-(1-Hydroxypropan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2545132.png)
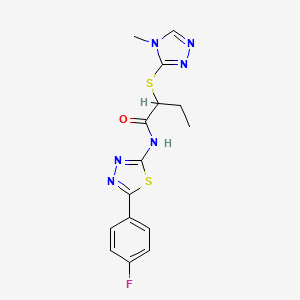
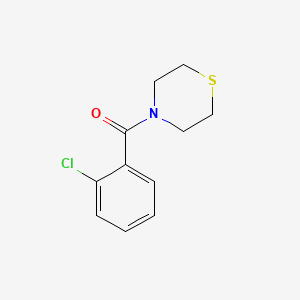
![3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545136.png)
